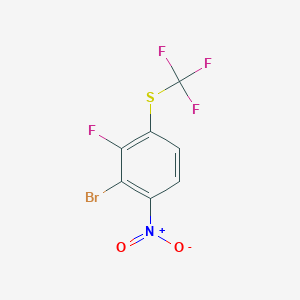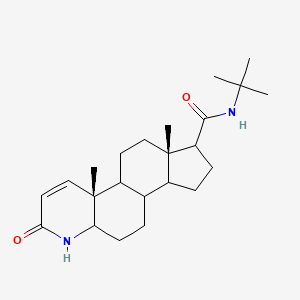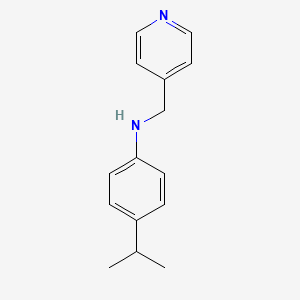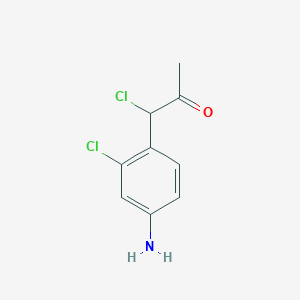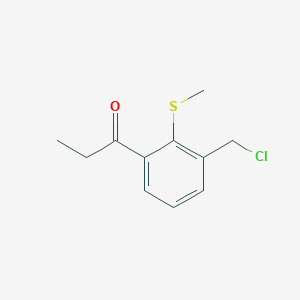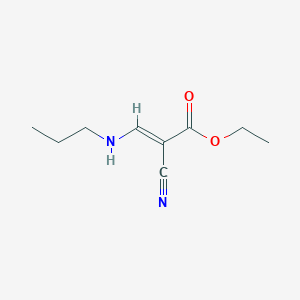
ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate is an organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a cyano group and a propylamino group attached to the propenoate backbone. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with propylamine under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes a condensation reaction to form the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through distillation or recrystallization to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
Ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyano or amino derivatives.
科学研究应用
Ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of polymers, resins, and coatings due to its reactivity and stability.
作用机制
The mechanism of action of ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the propylamino group can participate in nucleophilic reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl acrylate: Similar in structure but lacks the cyano and propylamino groups.
Ethyl (2E)-3-(dimethylamino)prop-2-enoate: Contains a dimethylamino group instead of a propylamino group.
Ethyl propiolate: Contains a triple bond instead of a cyano group.
Uniqueness
Ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate is unique due to the presence of both the cyano and propylamino groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate |
InChI |
InChI=1S/C9H14N2O2/c1-3-5-11-7-8(6-10)9(12)13-4-2/h7,11H,3-5H2,1-2H3/b8-7+ |
InChI 键 |
YWXOVZNRYQMZRZ-BQYQJAHWSA-N |
手性 SMILES |
CCCN/C=C(\C#N)/C(=O)OCC |
规范 SMILES |
CCCNC=C(C#N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


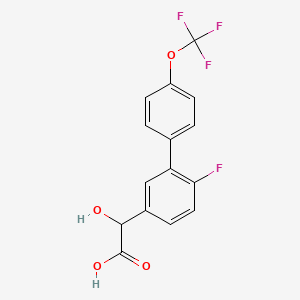
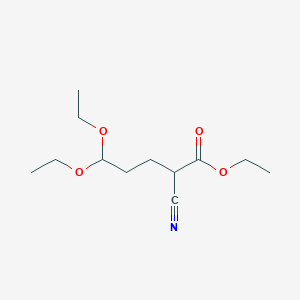
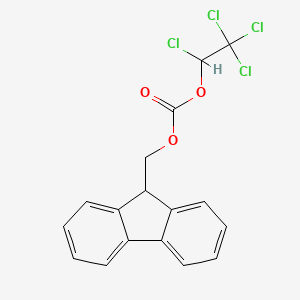
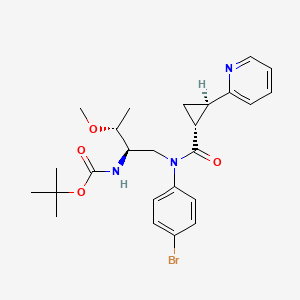
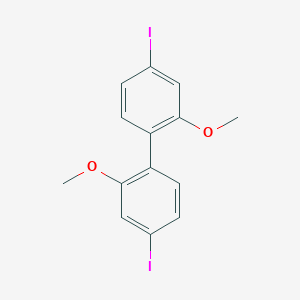
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)
